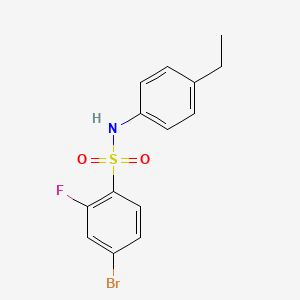

4-Bromo-N-(4-ethylphenyl)-2-fluorobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

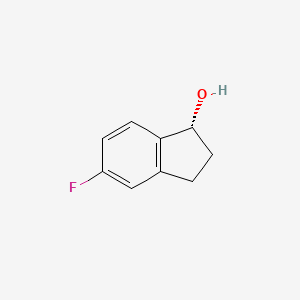

4-Bromo-N-(4-ethylphenyl)-2-fluorobenzenesulfonamide is a chemical compound with the molecular formula C14H14BrNO2S . It is a compound of interest in the field of chemistry.

Molecular Structure Analysis

The molecular structure of 4-Bromo-N-(4-ethylphenyl)-2-fluorobenzenesulfonamide consists of a benzene ring substituted with bromo, ethylphenyl, and fluorobenzenesulfonamide groups . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-N-(4-ethylphenyl)-2-fluorobenzenesulfonamide, such as its melting point, boiling point, and density, are not specified in the sources retrieved .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

In the realm of organic synthesis, the development and practical synthesis of biphenyl derivatives, such as those involving bromo and fluoro substitutions, are pivotal. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate in manufacturing anti-inflammatory and analgesic materials, showcases the relevance of such compounds in pharmaceutical manufacturing processes. The synthesis methods emphasize the importance of cost-effective and environmentally benign processes, highlighting a move towards sustainable chemical production (Qiu, Gu, Zhang, & Xu, 2009).

Environmental Impact and Flame Retardants

The use and study of brominated flame retardants (BFRs) are significant due to their environmental persistence and potential health impacts. Research on novel brominated flame retardants (NBFRs) in various environments underscores the ongoing need to understand their occurrence, environmental fate, and toxicity. Such studies are crucial for informing safer use and disposal practices of brominated compounds, including those related to "4-Bromo-N-(4-ethylphenyl)-2-fluorobenzenesulfonamide" and its derivatives (Zuiderveen, Slootweg, & de Boer, 2020).

Advanced Oxidation Processes

In the field of environmental sciences, advanced oxidation processes (AOPs) are employed to degrade recalcitrant compounds in water, including pharmaceuticals. The study and optimization of AOPs for the degradation of contaminants highlight the complex chemistry involved in breaking down resistant molecules, potentially including complex brominated and fluorinated compounds. This research contributes to improving water treatment technologies and reducing environmental pollution (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Materials Science and Engineering

The exploration of photosensitive protecting groups in synthetic chemistry, including those based on sulfonamide structures, provides insights into the development of novel materials and chemical processes. Such research is foundational for advancing the fields of photolithography, drug delivery systems, and the creation of light-responsive materials, showcasing the interdisciplinary applications of brominated and fluorinated compounds (Amit, Zehavi, & Patchornik, 1974).

Eigenschaften

IUPAC Name |

4-bromo-N-(4-ethylphenyl)-2-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrFNO2S/c1-2-10-3-6-12(7-4-10)17-20(18,19)14-8-5-11(15)9-13(14)16/h3-9,17H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINABJPIFOKFAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-N-(4-ethylphenyl)-2-fluorobenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

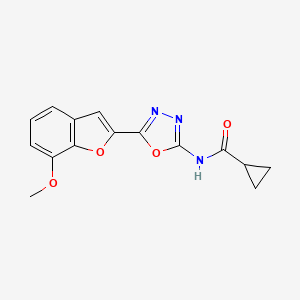

![N-(2,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2574078.png)

![N-(4-(3-methylpiperidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2574085.png)

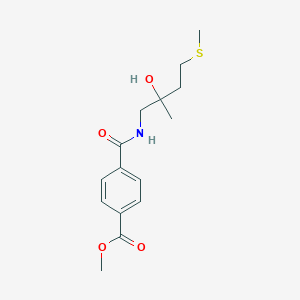

![Octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one hydrochloride](/img/structure/B2574094.png)

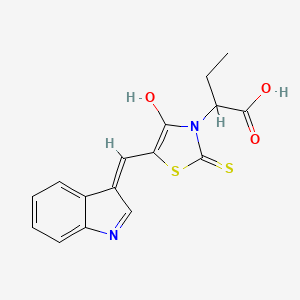

![N-Ethyl-N-[2-oxo-2-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]ethyl]prop-2-enamide](/img/structure/B2574097.png)